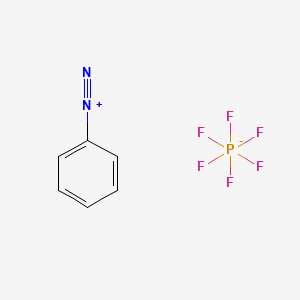
Phenyldiazonium hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyldiazonium hexafluorophosphate is a useful research compound. Its molecular formula is C6H5F6N2P and its molecular weight is 250.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Benzenediazonium hexafluorophosphate is a diazonium salt that is used in surface functionalization of materials . It allows for the creation of covalently attached coatings on conducting and semiconducting materials . The salt is obtained through the diazotization of aromatic amines in the presence of hexafluorophosphates .
Surface Functionalization
- Electrochemical Reduction Benzenediazonium hexafluorophosphate monolayers can be functionalized through in situ electrochemical reduction . A mild potential selectively reduces one diazonium group per ring because of the potential difference between the first and second reduction of bis(benzenediazonium) hexafluorophosphate, which results in a high density of surface-bound diazonium groups . The resulting diazonium-containing monolayer then readily reacts with electron-rich aromatic compounds .
- Gomberg-Bachmann Arylation The reaction with ferrocene produces a dense ferrocene-containing monolayer through a Gomberg-Bachmann type arylation . The ferrocene group that results exhibits rapid electron transfer to the electrode because of the conjugated linker layer, according to alternating current voltammetry (ACV) and cyclic voltammetry .
- Post-functionalization Chemical coupling methods can be implemented on modified substrates via diazonium chemistry . Carboxyl groups can be activated with EDC/NHS aqueous solution, followed by the addition of a ferrocene derivative .
- Applications in Biosensors Aminophenyl tethered surfaces can be exploited to build immunosensors . EDC activated amide coupling can be exploited with aminophenyl platforms directly prepared from reduction of in situ diazoniated p-phenylenediamine . This technique can be used to attach biotin to a gold surface for the detection of anti-biotin IgG, or to generate oligo (ethylene glycol) antifouling layers on glassy carbon for detection of HbA1c in human blood .
- Grafting mechanisms Gold nanostructures can be chemically functionalized using benzenediazonium-tetrafluoroborate .
Eigenschaften
CAS-Nummer |
369-58-4 |
|---|---|
Molekularformel |
C6H5F6N2P |
Molekulargewicht |
250.08 g/mol |
IUPAC-Name |
benzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C6H5N2.F6P/c7-8-6-4-2-1-3-5-6;1-7(2,3,4,5)6/h1-5H;/q+1;-1 |
InChI-Schlüssel |
GIDPFONPWSEBOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[N+]#N.F[P-](F)(F)(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)[N+]#N.F[P-](F)(F)(F)(F)F |
Key on ui other cas no. |
369-58-4 |
Verwandte CAS-Nummern |
2684-02-8 (Parent) |
Löslichkeit |
0.04 M |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















